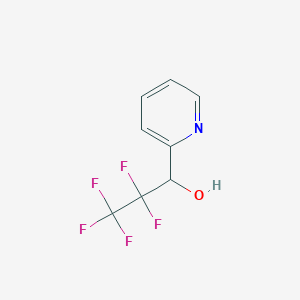

2,2,3,3,3-Pentafluoro-1-(pyridin-2-YL)propan-1-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,3-pentafluoro-1-pyridin-2-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F5NO/c9-7(10,8(11,12)13)6(15)5-3-1-2-4-14-5/h1-4,6,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCIJUHXCQINBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C(C(F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375100, DTXSID101232045 | |

| Record name | 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(1,1,2,2,2-Pentafluoroethyl)-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101232045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886496-21-5, 17556-46-6 | |

| Record name | α-(1,1,2,2,2-Pentafluoroethyl)-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886496-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(1,1,2,2,2-Pentafluoroethyl)-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101232045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol, a fluorinated pyridyl alcohol of significant interest in medicinal chemistry and materials science. The core of this synthesis is the nucleophilic addition of a pyridyl organometallic reagent to a fluorinated aldehyde. This document will delve into the mechanistic underpinnings of this approach, provide a detailed, step-by-step experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis. This guide is intended for researchers, scientists, and professionals in drug development who require a practical and scientifically grounded understanding of the synthesis of this and related fluorinated heterocyclic compounds.

Introduction: The Significance of Fluorinated Pyridyl Alcohols

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological properties of a molecule. These modifications can lead to enhanced metabolic stability, increased binding affinity, and improved bioavailability.

Pyridyl alcohols, on the other hand, are prevalent structural motifs in a vast array of pharmaceuticals and agrochemicals. The pyridine ring can act as a hydrogen bond acceptor and engage in various intermolecular interactions, making it a privileged scaffold in medicinal chemistry. The combination of a fluorinated alkyl chain and a pyridyl alcohol moiety in this compound creates a molecule with a unique electronic and steric profile, making it a valuable building block for the synthesis of novel bioactive compounds and advanced materials.

This guide will focus on a highly effective and scalable synthetic strategy: the Grignard reaction. This classic organometallic reaction provides a direct and reliable method for the formation of the crucial carbon-carbon bond between the pyridine ring and the fluorinated side chain.

The Core Synthetic Strategy: A Mechanistic Perspective

The most logical and widely employed strategy for the synthesis of this compound is the nucleophilic addition of a 2-pyridyl organometallic species to 2,2,3,3,3-pentafluoropropanal. Among the various organometallic reagents, the Grignard reagent, 2-pyridylmagnesium bromide, offers a good balance of reactivity and ease of preparation.[1][2]

The overall synthetic pathway can be broken down into two key stages:

-

Formation of the Grignard Reagent: 2-Bromopyridine is reacted with magnesium metal in an anhydrous ether solvent to generate 2-pyridylmagnesium bromide. This is a standard procedure for preparing Grignard reagents from aryl or heteroaryl halides.[1]

-

Nucleophilic Addition to a Fluorinated Aldehyde: The freshly prepared Grignard reagent is then reacted with 2,2,3,3,3-pentafluoropropanal. The nucleophilic carbon of the pyridyl group attacks the electrophilic carbonyl carbon of the aldehyde, forming a new carbon-carbon bond.[3][4] A subsequent acidic workup protonates the intermediate alkoxide to yield the desired secondary alcohol.[1]

The reaction mechanism is illustrated in the diagram below:

Caption: The overall workflow for the synthesis of the target molecule.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the synthesis of this compound. All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Magnesium turnings | 24.31 | 1.46 g | 0.06 |

| Iodine | 253.81 | 1 crystal | - |

| 2-Bromopyridine | 158.00 | 7.90 g (5.34 mL) | 0.05 |

| 2,2,3,3,3-Pentafluoropropanal | 148.03 | 7.40 g | 0.05 |

| Anhydrous Diethyl Ether | 74.12 | 150 mL | - |

| Saturated aq. NH4Cl | - | 50 mL | - |

| Hydrochloric Acid (1M) | - | As needed | - |

| Sodium Bicarbonate (sat. aq.) | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | - | - |

Step-by-Step Procedure

Part A: Preparation of 2-Pyridylmagnesium Bromide

-

Apparatus Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The entire apparatus is flame-dried under a stream of inert gas and allowed to cool to room temperature.

-

Initiation of Grignard Reaction: To the flask are added magnesium turnings (1.46 g, 0.06 mol) and a small crystal of iodine. A small amount of anhydrous diethyl ether is added to just cover the magnesium.

-

Addition of 2-Bromopyridine: 2-Bromopyridine (7.90 g, 0.05 mol) is dissolved in 50 mL of anhydrous diethyl ether and placed in the dropping funnel. A small portion of this solution is added to the magnesium suspension. The reaction is initiated, which is indicated by the fading of the iodine color and gentle refluxing. Gentle warming may be necessary to start the reaction.

-

Completion of Grignard Formation: Once the reaction has started, the remaining 2-bromopyridine solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature to ensure complete formation of the Grignard reagent.

Part B: Reaction with 2,2,3,3,3-Pentafluoropropanal and Workup

-

Cooling: The freshly prepared Grignard reagent solution is cooled to 0 °C in an ice bath.

-

Addition of Aldehyde: 2,2,3,3,3-Pentafluoropropanal (7.40 g, 0.05 mol) is dissolved in 20 mL of anhydrous diethyl ether and added dropwise to the stirred Grignard solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution while cooling in an ice bath.

-

Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted twice with diethyl ether (2 x 50 mL).

-

Washing: The combined organic layers are washed sequentially with 1M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Purification

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid. The melting point of the pure compound is reported to be 80-82 °C.[5]

Causality Behind Experimental Choices

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, such as water and alcohols.[1] The presence of even trace amounts of water will quench the Grignard reagent, reducing the yield of the desired product. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.

-

Inert Atmosphere: Grignard reagents can also react with oxygen. Performing the reaction under an inert atmosphere of nitrogen or argon prevents the oxidation of the Grignard reagent.

-

Iodine Crystal: Iodine is used as an activator to initiate the Grignard reaction. It etches the surface of the magnesium turnings, removing the passivating layer of magnesium oxide and exposing fresh magnesium metal to the alkyl halide.

-

Control of Reaction Temperature: The initial formation of the Grignard reagent is exothermic and needs to be controlled to prevent side reactions. The subsequent addition of the aldehyde is also performed at a low temperature (0 °C) to control the reaction rate and minimize the formation of byproducts.

-

Aqueous Workup: The acidic workup with ammonium chloride or dilute acid serves to protonate the intermediate magnesium alkoxide to form the final alcohol product.[3] It also helps to dissolve the magnesium salts, facilitating the separation of the organic and aqueous layers.

Conclusion

The synthesis of this compound via the Grignard reaction is a reliable and efficient method for accessing this valuable fluorinated building block. By carefully controlling the reaction conditions and adhering to the principles of organometallic chemistry, researchers can consistently obtain high yields of the desired product. The insights and detailed protocol provided in this guide are intended to empower scientists in their efforts to synthesize novel fluorinated molecules with potential applications in medicine and materials science.

References

-

Chemoenzymatic Asymmetric Synthesis of Pyridine-Based α-Fluorinated Secondary Alcohols. PMC - PubMed Central. Available at: [Link]

-

Nucleophilic addition reactions to pyridines. Química Organica.org. Available at: [Link]

-

Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. PMC - NIH. Available at: [Link]

-

The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. ResearchGate. Available at: [Link]

-

Nucleophilic Addition via Organometallic Reactions - Alcohol Formation. Chemistry LibreTexts. Available at: [Link]

-

2,2,3,3,3-PENTAFLUORO-1-PYRIDIN-2-YL-PROPANOL. ChemBK. Available at: [Link]

-

organometallic nucleophilic additions on carbonyls. YouTube. Available at: [Link]

Sources

An In-depth Technical Guide to 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol (CAS 17556-46-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,3,3,3-pentafluoro-1-(pyridin-2-yl)propan-1-ol, a fluorinated pyridyl alcohol of interest in medicinal chemistry and materials science. While specific literature on this compound (CAS 17556-46-6) is limited, this document synthesizes information from analogous structures and reactions to present its physicochemical properties, a plausible synthetic route, predicted spectroscopic data, and potential applications. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related fluorinated heterocyclic compounds.

Introduction

The incorporation of fluorine into organic molecules is a well-established strategy in drug discovery and materials science to modulate physicochemical and biological properties. Fluorination can enhance metabolic stability, binding affinity, and lipophilicity, leading to improved pharmacokinetic and pharmacodynamic profiles of bioactive compounds. The pyridine scaffold is a ubiquitous motif in pharmaceuticals, and its combination with a fluorinated side chain, as seen in this compound, presents a molecule with significant potential. The pentafluoroethyl group can impart unique electronic and steric effects, influencing the reactivity and biological activity of the parent molecule. This guide will delve into the known properties and propose methodologies for the synthesis and characterization of this intriguing compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 17556-46-6 | ChemBK[1] |

| Molecular Formula | C₈H₆F₅NO | ChemBK[1] |

| Molecular Weight | 227.13 g/mol | ChemBK[1] |

| Melting Point | 80-82 °C | ChemBK[1] |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Soluble in polar organic solvents (e.g., methanol, DMSO, THF) (predicted) | - |

| pKa (pyridinium ion) | ~3-4 (predicted) | - |

Proposed Synthesis

While a specific published synthesis for this compound has not been identified in the reviewed literature, a plausible and efficient route involves the nucleophilic addition of a pentafluoroethyl organometallic reagent to pyridine-2-carboxaldehyde. This approach is a standard method for the formation of secondary alcohols.

Synthetic Pathway

The proposed two-step synthesis is outlined below. The first step involves the in-situ generation of a pentafluoroethyl organometallic species, such as pentafluoroethylmagnesium bromide or pentafluoroethyllithium. The second step is the nucleophilic attack of this reagent on the electrophilic carbonyl carbon of pyridine-2-carboxaldehyde.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Generation of Pentafluoroethylmagnesium Bromide

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Add anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium.

-

Slowly add a solution of pentafluoroethyl bromide (1.0 eq) in the same anhydrous solvent via the dropping funnel.

-

If the reaction does not initiate, gentle heating may be required. Once initiated, the addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Pyridine-2-carboxaldehyde

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of pyridine-2-carboxaldehyde (1.0 eq) in the same anhydrous solvent via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the structure of the target molecule and known spectral data for similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for the pyridine ring protons and the methine and hydroxyl protons of the side chain. The chemical shifts of the pyridine protons will be in the aromatic region, and their coupling patterns will be characteristic of a 2-substituted pyridine. The methine proton will be coupled to the hydroxyl proton and the fluorine atoms on the adjacent carbon.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyridine H-6 | 8.5-8.7 | d | ~5 |

| Pyridine H-3 | 7.8-8.0 | d | ~8 |

| Pyridine H-4 | 7.6-7.8 | t | ~7 |

| Pyridine H-5 | 7.2-7.4 | t | ~6 |

| CH-OH | 5.0-5.5 | t | J(H,F) ~15-20 |

| OH | 3.0-5.0 | br s | - |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for the pyridine ring carbons and the two carbons of the propanol side chain. The carbons bearing fluorine atoms will exhibit characteristic splitting patterns.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyridine C-2 | 155-160 | s | - |

| Pyridine C-6 | 148-150 | s | - |

| Pyridine C-4 | 135-138 | s | - |

| Pyridine C-3 | 122-125 | s | - |

| Pyridine C-5 | 120-123 | s | - |

| CF₃ | 118-122 | q | J(C,F) ~280-290 |

| CF₂ | 110-115 | t | J(C,F) ~250-260 |

| CH-OH | 65-70 | t | J(C,F) ~20-25 |

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a key tool for characterizing this molecule and is expected to show two distinct signals for the CF₃ and CF₂ groups.

| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CF₃ | -80 to -85 | t | J(F,F) ~5-10 |

| CF₂ | -120 to -125 | q | J(F,F) ~5-10 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the O-H, C-H, C=N, C=C, and C-F bonds.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance |

| O-H stretch | 3200-3600 | Broad |

| C-H stretch (aromatic) | 3000-3100 | Sharp |

| C-H stretch (aliphatic) | 2850-3000 | Sharp |

| C=N, C=C stretch (pyridine) | 1400-1600 | Medium to strong |

| C-F stretch | 1100-1300 | Strong, multiple bands |

| C-O stretch | 1000-1100 | Medium to strong |

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.

| m/z | Predicted Fragment |

| 227 | [M]⁺ |

| 208 | [M - F]⁺ |

| 158 | [M - CF₃]⁺ |

| 108 | [M - C₂F₅]⁺ or [Py-CHOH]⁺ |

| 78 | [Pyridine]⁺ |

Potential Applications

While no specific applications for this compound have been documented, its structure suggests potential utility in several areas of research and development.

Medicinal Chemistry

-

Enzyme Inhibitors: The fluorinated alcohol moiety can act as a transition-state analogue mimic for hydrolytic enzymes, such as proteases and esterases.

-

Scaffold for Drug Discovery: This molecule can serve as a versatile building block for the synthesis of more complex drug candidates. The pyridine nitrogen and the hydroxyl group provide handles for further functionalization.

-

Neurological and Psychiatric Disorders: Pyridine-containing compounds are known to interact with various receptors and enzymes in the central nervous system. The introduction of the pentafluoroethyl group could modulate these interactions and lead to novel therapeutic agents.

Materials Science

-

Fluorinated Polymers: The hydroxyl group allows for the incorporation of this molecule into polyesters and polyurethanes, potentially imparting increased thermal stability, chemical resistance, and hydrophobicity to the resulting materials.

-

Liquid Crystals: The rigid pyridine core combined with the flexible, fluorinated side chain could be explored for the development of new liquid crystalline materials.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on the known hazards of related compounds, such as fluorinated alcohols and pyridines, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated fume hood.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound with significant untapped potential in both medicinal chemistry and materials science. While detailed experimental data remains scarce, this guide provides a solid foundation for researchers by outlining its key physicochemical properties, proposing a robust synthetic strategy, and predicting its spectroscopic characteristics. The unique combination of a pyridine ring and a pentafluoroethyl carbinol moiety makes it a valuable target for future synthesis and evaluation in various applications. Further research is warranted to fully elucidate the properties and potential of this and related fluorinated pyridyl alcohols.

References

Sources

An In-depth Technical Guide to 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol: A Prospective Analysis for Drug Discovery

Introduction

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. The pyridine nucleus, a ubiquitous motif in pharmaceuticals, provides a versatile platform for the development of novel therapeutic agents.[1][2] This guide focuses on the intriguing, yet underexplored, molecule 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol . By uniting a pyridine ring with a pentafluorinated propanol side chain, this compound presents a unique combination of structural features that may confer desirable pharmacokinetic and pharmacodynamic profiles.

The introduction of a pentafluoroethyl group can significantly enhance metabolic stability, lipophilicity, and binding affinity to target proteins.[3][4] Concurrently, the pyridine ring offers a hydrogen bond acceptor and a site for potential coordination with biological targets, while also influencing the compound's overall solubility and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive prospective analysis of this compound. In the absence of extensive experimental data for this specific molecule, we will leverage established principles of organic chemistry and medicinal chemistry, along with data from closely related analogues, to predict its properties, propose a viable synthetic route, and discuss its potential applications in drug discovery.

Physicochemical Properties: A Predictive Overview

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. While experimental data for this compound is limited, we can infer key characteristics based on its structure and available data for analogous compounds.

| Property | Predicted/Known Value | Source/Rationale |

| Molecular Formula | C₈H₆F₅NO | - |

| Molecular Weight | 227.13 g/mol | [5] |

| Melting Point | 80-82 °C | [5] |

| Boiling Point | Not available. Predicted to be elevated due to the polar alcohol and pyridine groups and relatively high molecular weight. | Inferred from structure |

| Solubility | Not available. Predicted to have moderate solubility in polar organic solvents and limited solubility in water. The pyridine nitrogen may allow for salt formation to enhance aqueous solubility. | Inferred from structure |

| pKa | Not available. The pyridine nitrogen is expected to have a pKa around 5, typical for substituted pyridines. The alcohol proton is expected to be weakly acidic. | Inferred from structure |

Proposed Synthesis and Reactivity

A plausible and efficient synthesis of this compound would likely involve the nucleophilic addition of a pentafluoroethyl organometallic reagent to pyridine-2-carboxaldehyde. This approach is a standard and reliable method for the formation of carbon-carbon bonds and the creation of secondary alcohols.

Proposed Synthetic Pathway

Caption: Proposed synthesis of the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

-

Preparation of the Grignard Reagent (Pentafluoroethylmagnesium Bromide): In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are stirred in anhydrous diethyl ether. Pentafluoroethyl bromide is added dropwise to initiate the Grignard reaction. The mixture is gently refluxed until the magnesium is consumed.

-

Nucleophilic Addition: The flask containing the Grignard reagent is cooled in an ice bath. A solution of pyridine-2-carboxaldehyde in anhydrous diethyl ether is added dropwise with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Expected Reactivity

The reactivity of this compound will be dictated by its functional groups: the secondary alcohol and the pyridine ring.

-

Alcohol Group: The hydroxyl group can undergo typical alcohol reactions such as oxidation to the corresponding ketone, esterification, and etherification.

-

Pyridine Ring: The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated. The ring itself can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the pentafluorinated side chain may deactivate the ring to some extent.

Analytical Characterization: A Spectroscopic Forecast

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show distinct signals for the protons on the pyridine ring, a signal for the methine proton adjacent to the hydroxyl group (which would likely be a multiplet due to coupling with the fluorine atoms), and a broad singlet for the hydroxyl proton.

-

¹³C NMR: The spectrum will display signals for the carbon atoms of the pyridine ring and the two carbons of the propanol side chain. The carbons bearing fluorine atoms will exhibit complex splitting patterns due to C-F coupling.

-

¹⁹F NMR: This will be the most informative spectrum for the fluorinated portion of the molecule, likely showing two distinct multiplets corresponding to the -CF₂- and -CF₃ groups.

Infrared (IR) Spectroscopy

The IR spectrum is predicted to exhibit characteristic absorption bands for the O-H stretch of the alcohol (a broad band around 3300-3500 cm⁻¹), C-H stretches of the aromatic pyridine ring (around 3000-3100 cm⁻¹), C=N and C=C stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region), and strong C-F stretching bands (typically in the 1000-1300 cm⁻¹ region).[6]

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 227. Key fragmentation patterns would likely involve the loss of a water molecule, cleavage of the C-C bond between the carbinol carbon and the pentafluoroethyl group, and fragmentation of the pyridine ring.[7]

Potential Applications in Drug Development: Exploring the Possibilities

The unique structural combination of a pyridine ring and a pentafluorinated alcohol moiety in this compound suggests several promising avenues for its application in drug discovery.

Rationale for Potential Biological Activity

The incorporation of fluorine is a well-established strategy to enhance the metabolic stability of drug candidates by blocking sites of oxidative metabolism.[3][4] The pentafluoroethyl group in the target molecule could therefore confer a longer biological half-life. Furthermore, the pyridine moiety is a common feature in many biologically active compounds, known to interact with a wide range of biological targets.[1][2] Fluorine-containing pyridine derivatives have shown diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

Potential Therapeutic Areas

-

Oncology: Many kinase inhibitors and other anticancer agents incorporate pyridine scaffolds. The properties of the pentafluorinated side chain could be exploited to develop novel and more effective anticancer drugs.[8]

-

Infectious Diseases: The pyridine nucleus is present in numerous antibacterial and antifungal agents. The lipophilicity imparted by the fluorinated group might enhance cell membrane permeability, leading to improved antimicrobial activity.

-

Neuroscience: Pyridine derivatives are also found in drugs targeting the central nervous system. The ability of fluorine to modulate pKa and lipophilicity could be beneficial for optimizing brain penetration and target engagement.

While no specific biological activity has been reported for this compound, its structural features warrant its investigation in various high-throughput screening campaigns.

Safety and Handling: A Precautionary Approach

Given the absence of specific toxicological data, a cautious approach should be taken when handling this compound. General laboratory safety protocols for handling potentially hazardous chemicals should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.

-

In case of contact: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.

The toxicological profile of fluorinated compounds and pyridine derivatives can vary widely. Therefore, it is prudent to treat this compound as potentially toxic until specific data becomes available.

Conclusion

This compound represents a molecule of significant interest for the drug discovery community. Its unique combination of a biologically relevant pyridine core and a metabolically robust pentafluorinated side chain offers a compelling starting point for the design of novel therapeutics. While a comprehensive experimental characterization of this compound is yet to be reported, this in-depth technical guide provides a strong foundation for future research by offering a prospective analysis of its physicochemical properties, a plausible synthetic strategy, predicted analytical characteristics, and potential applications. As our understanding of the nuanced effects of fluorination in medicinal chemistry continues to grow, molecules such as this will undoubtedly play a crucial role in the development of the next generation of innovative medicines.

References

- Hussain, I., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry.

- MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities.

- MDPI. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules.

- ResearchGate. (2025).

- Manchester Organics. 2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridine-3-yl)propane-1-ol.

- NIST. (n.d.). 2,2,3,3,3-Pentafluoro-1-propanol. NIST WebBook.

- NIST. (n.d.). Pyridine, pentafluoro-. NIST WebBook.

- BenchChem. (2025). Mass Spectrum Analysis: A Comparative Guide for 1-(Pyridin-2-yl)

- RSC Publishing. (2013). Coordination reactions of 2-pyridinecarboxaldehyde-phenylhydrazonatolithium with selected transition metal (Zn, Sn, Fe, Co, Ni and Zr) chlorides and its coupling reaction with dichloromethane. Dalton Transactions.

- Semantic Scholar. (2009).

- Guidechem. (n.d.). 2,2,3,3,3-pentafluoro-1-pyridin-4-yl-ethanol.

- Sigma-Aldrich. (n.d.). 2,2,3,3,3-Pentafluoro-1-propanol 97%.

- ACS Publications. (1997).

- MDPI. (2021).

- The Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy.

- ChemSrc. (2025). 2,2,3,3,3-Pentafluoro-1,1-propanediol.

- The Royal Society of Chemistry. (2015).

- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0167526).

- NIST. (n.d.). Pyridine, pentafluoro-. NIST WebBook.

- ChemBK. (n.d.). 2,2,3,3,3-PENTAFLUORO-1-PYRIDIN-2-YL-PROPANOL.

- ResearchGate. (2025). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange.

- BenchChem. (2025). Mass Spectrum Analysis: A Comparative Guide for 1-(Pyridin-2-yl)

- Zeitschrift für Naturforschung. (2013).

- JEOL USA Inc. (n.d.). Mass Spectrometry (MS)

- OCR Chemistry A H432. (n.d.). Nuclear Magnetic Resonance Spectroscopy (NMR).

- Charles River Laboratories. (n.d.).

- MDPI. (2022). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades.

- PubChem. (2023).

- Google Patents. (n.d.).

- Google Patents. (2006). (12) United States Patent (10)

- RSC Publishing. (2013). Coordination reactions of 2-pyridinecarboxaldehyde-phenylhydrazonatolithium with selected transition metal (Zn, Sn, Fe, Co, Ni and Zr) chlorides and its coupling reaction with dichloromethane. Dalton Transactions.

- Semantic Scholar. (2009).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. edu.rsc.org [edu.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades [mdpi.com]

An In-depth Technical Guide to 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,3,3,3-pentafluoro-1-(pyridin-2-yl)propan-1-ol, a fluorinated pyridinyl alcohol of significant interest in medicinal and materials chemistry. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes known information and provides expert insights into its molecular structure, plausible synthetic routes, and potential applications. By drawing parallels with analogous, well-characterized compounds, this guide aims to serve as a valuable resource for researchers and developers working with fluorinated heterocyclic compounds.

Introduction: The Significance of Fluorinated Pyridine Alcohols

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties of fluorine, such as high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] The combination of a pyridine ring and a fluorinated alcohol moiety in this compound suggests its potential as a valuable building block for novel pharmaceuticals and functional materials.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Registry Number 17556-46-6, possesses a molecular formula of C8H6F5NO and a molar mass of 227.13 g/mol . The reported melting point for this compound is in the range of 80-82°C.

The core structure consists of a pyridine ring substituted at the 2-position with a 1-hydroxy-2,2,3,3,3-pentafluoropropyl group. The presence of the highly electronegative pentafluoroethyl group is expected to significantly influence the electron density of the pyridine ring and the acidity of the hydroxyl proton. The carbon-fluorine bonds are strong and stable, contributing to the compound's overall chemical robustness.

Structural Diagram

Caption: 2D structure of this compound.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 17556-46-6 | XiXisys[3] |

| Molecular Formula | C8H6F5NO | ChemBK[4] |

| Molar Mass | 227.13 g/mol | ChemBK[4] |

| Melting Point | 80-82 °C | ChemBK[4] |

Proposed Synthesis Methodology

Retrosynthetic Analysis

A logical retrosynthetic disconnection would be at the C-C bond between the pyridine ring and the carbinol carbon. This leads back to pyridine-2-carboxaldehyde as the electrophile and a pentafluoroethyl anion equivalent as the nucleophile.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

Reaction: Nucleophilic addition of pentafluoroethyl lithium to pyridine-2-carboxaldehyde.

Step 1: Generation of Pentafluoroethyl Lithium. Pentafluoroethyl lithium can be generated in situ from pentafluoroethyl iodide and an organolithium reagent such as n-butyllithium or tert-butyllithium in a dry, aprotic solvent like diethyl ether or tetrahydrofuran (THF) at low temperatures (typically -78 °C).

Step 2: Reaction with Pyridine-2-carboxaldehyde. A solution of pyridine-2-carboxaldehyde in the same dry, aprotic solvent is then added dropwise to the freshly prepared pentafluoroethyl lithium solution at -78 °C. The reaction mixture is stirred at this temperature for a specified period to ensure complete reaction.

Step 3: Work-up and Purification. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of the target molecule.

Potential Applications in Drug Discovery and Medicinal Chemistry

While no specific biological activities have been reported for this compound, its structural motifs suggest several potential applications in drug discovery.

-

Metabolic Stability: The pentafluoroethyl group can block sites of metabolism, potentially increasing the half-life of a drug molecule.

-

Modulation of Physicochemical Properties: The introduction of this moiety can fine-tune a compound's lipophilicity (logP) and pKa, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Bioisosteric Replacement: The fluorinated alcohol could serve as a bioisostere for other functional groups, leading to improved potency or selectivity.

-

Novel Binding Interactions: The fluorine atoms can participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, with biological targets, potentially leading to novel modes of action.

Given the broad range of biological activities associated with pyridine derivatives, including antimicrobial and antiviral properties, this compound could serve as a key intermediate in the synthesis of new therapeutic agents.[5]

Conclusion

This compound is a fascinating molecule with significant, yet largely unexplored, potential. This technical guide has provided a foundational understanding of its structure, physicochemical properties, and a plausible synthetic strategy. The insights presented here are intended to stimulate further research into this and related fluorinated pyridinyl alcohols, ultimately paving the way for the development of novel pharmaceuticals and advanced materials. As more experimental data becomes available, a more complete picture of this promising compound will undoubtedly emerge.

References

- Google Patents. (n.d.). CN102557873A - Method for synthesizing 2,2,3,3,3-pentafluoro-1-propanol.

-

XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 17556-46-6. Retrieved from [Link]

-

ChemBK. (n.d.). 2,2,2-三氟-1-吡啶-2-基乙醇的理化性质及危险特性(SDS...). Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Diethylene glycol. Retrieved from [Link]

-

Monument Chemical. (n.d.). Diethylene Glycol Safety Data Sheet. Retrieved from [Link]

- Gorelsky, S. I., & Fallis, A. G. (2001). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 6(12), 975-985.

-

ACS GCI Pharmaceutical Roundtable. (n.d.). PyFluor. Retrieved from [Link]

- Fier, P. S., & Hartwig, J. F. (2013). Site-Selective C–H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 90, 193-205.

- Iovu, M., & Chiscop, E. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659.

-

ResearchGate. (n.d.). Synthesis of fluorine-18-labelled 5- and 6-fluoro-2-pyridinamine. Retrieved from [Link]

- Google Patents. (n.d.). US Patent for Androgen receptor modulating compounds.

- O'Hagan, D. (2010). Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. Beilstein Journal of Organic Chemistry, 6, 49.

- De Vita, D., & Scipione, L. (2021). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 26(11), 3249.

- Google Patents. (n.d.). FR2768727A1 - Synthesis of 1,1,1,3,3-pentafluoropropane.

- Dwivedi, A. R., et al. (2025). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 16(1), 12-36.

- Knochel, P., & Cahiez, G. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.

- ChemRxiv. (2022). Fluorine in Medicinal Chemistry: In Perspective to COVID-19.

- Meegan, M. J. (2025). Feature Reviews in Medicinal Chemistry. Pharmaceuticals, 18(2), 260.

-

P&M Invest. (n.d.). Our Patents. Retrieved from [Link]

- Meegan, M. J. (2025). Feature Reviews in Medicinal Chemistry. Pharmaceuticals, 18(2), 260.

- Wang, Y., et al. (2011). Coordination reactions of 2-pyridinecarboxaldehyde-phenylhydrazonatolithium with selected transition metal (Zn, Sn, Fe, Co, Ni and Zr) chlorides and its coupling reaction with dichloromethane. Dalton Transactions, 40(35), 8966-8974.

- Mongin, F., & Queguiner, G. (2009).

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis [ouci.dntb.gov.ua]

- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 17556-46-6 Name: [xixisys.com]

- 4. 2,2,2-三氟-1-吡啶-2-基乙醇的理化性质及危险特性(SDS\MSDS)表_结构式分子量熔沸闪点 - 洛克化工网 [lookchem.cn]

- 5. chem.ucla.edu [chem.ucla.edu]

Spectral Analysis of 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol: A Technical Guide for Researchers

Introduction

2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol is a fluorinated pyridyl alcohol of significant interest in medicinal chemistry and materials science. The unique combination of a hydrophilic pyridyl moiety and a lipophilic pentafluoropropyl group imparts distinct physicochemical properties, making it a valuable building block in the design of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectral data for this compound. In the absence of publicly available experimental spectra, this document leverages established principles of spectroscopy and data from analogous structures to provide a robust predictive analysis. Detailed protocols for acquiring and interpreting high-quality spectral data are also presented, offering a self-validating framework for researchers.

Molecular Structure and Expected Spectroscopic Behavior

The structure of this compound, with a molecular formula of C₈H₆F₅NO and a molar mass of 227.13 g/mol , presents a fascinating case for spectral analysis.[1] The electron-withdrawing nature of the pentafluoroethyl group significantly influences the electronic environment of the chiral center and the adjacent pyridyl ring. This electronic effect, coupled with through-bond and through-space fluorine-proton and fluorine-carbon couplings, is expected to result in complex but highly informative NMR spectra. Mass spectrometry will be crucial for confirming the molecular weight and elucidating fragmentation pathways, which are anticipated to be driven by the stability of the pyridine ring and the fluorinated alkyl chain.

Mass Spectrometry Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound, both low-resolution and high-resolution mass spectrometry will provide critical data.

Predicted Mass Spectrum

Under Electron Ionization (EI), the molecular ion peak ([M]⁺) is expected at an m/z of 227. The fragmentation pattern will likely be characterized by cleavages alpha to the hydroxyl group and within the pentafluoropropyl chain, as well as fragmentation of the pyridine ring. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of the elemental composition (C₈H₆F₅NO).

Table 1: Predicted Key Fragments in the EI Mass Spectrum

| m/z (Predicted) | Proposed Fragment | Structure of Fragment | Predicted Relative Intensity | Notes on Fragmentation |

| 227 | [M]⁺ | [C₈H₆F₅NO]⁺ | Moderate | Molecular ion peak. |

| 208 | [M-HF]⁺ | [C₈H₅F₄NO]⁺ | Moderate to High | Loss of hydrogen fluoride, a common fragmentation for fluorinated alcohols. |

| 122 | [M-C₂F₅]⁺ | [C₆H₆NO]⁺ | High | α-cleavage with loss of the pentafluoroethyl radical. |

| 108 | [C₅H₄N-CHOH]⁺ | [C₆H₆NO]⁺ | Moderate | Cleavage of the C-C bond between the chiral carbon and the fluorinated group. |

| 78 | [C₅H₄N]⁺ | [C₅H₄N]⁺ | High | Pyridine cation radical, indicating a stable aromatic fragment. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines a standardized procedure for acquiring an EI mass spectrum. The causality behind these steps is to ensure sample purity, optimal ionization, and accurate mass-to-charge ratio detection.

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as methanol or dichloromethane. The use of a volatile solvent is critical for efficient sample introduction and vaporization in the ion source.

-

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI). This is a "hard" ionization technique that provides rich fragmentation data for structural elucidation.

-

Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and is available in most spectral libraries.

-

Source Temperature: 200-250 °C. The temperature must be high enough to ensure complete vaporization of the analyte without causing thermal degradation.

-

Mass Range: m/z 40-300. This range will cover the expected molecular ion and key fragments.

-

-

Data Acquisition: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS). GC-MS is often preferred as it provides an additional layer of separation and purification.

-

Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern and compare it to predicted pathways and spectral libraries of related compounds.

Caption: Workflow for EI-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR will be essential for a complete characterization.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the pyridyl protons, the methine proton, and the hydroxyl proton. The coupling of the methine proton to the adjacent fluorine atoms will be a key diagnostic feature.

Table 2: Predicted ¹H NMR Chemical Shifts and Couplings

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Notes |

| Pyridyl-H6 | 8.5 - 8.7 | Doublet of doublets (dd) | ~5 (H-H), ~2 (H-H) | Downfield shift due to proximity to nitrogen. |

| Pyridyl-H4 | 7.7 - 7.9 | Triplet of doublets (td) | ~8 (H-H), ~2 (H-H) | |

| Pyridyl-H5 | 7.2 - 7.4 | Triplet (t) | ~7 (H-H) | |

| Pyridyl-H3 | 7.1 - 7.3 | Doublet (d) | ~8 (H-H) | |

| CH-OH | 5.0 - 5.5 | Triplet of doublets (td) | ~15 (H-F), ~5 (H-H) | Coupling to two adjacent fluorine atoms and the hydroxyl proton. |

| OH | Variable | Broad singlet (br s) | - | Chemical shift is concentration and solvent dependent. |

Predicted ¹⁹F NMR Spectrum

The fluorine NMR will be critical for confirming the structure of the pentafluoroethyl group. The CF₂ and CF₃ groups are expected to show distinct chemical shifts and coupling patterns.

Table 3: Predicted ¹⁹F NMR Chemical Shifts and Couplings

| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Notes |

| CF₂ | -120 to -130 | Quartet (q) | ~5-10 (F-F) | Coupling to the adjacent CF₃ group. |

| CF₃ | -80 to -90 | Triplet (t) | ~5-10 (F-F) | Coupling to the adjacent CF₂ group. |

Predicted ¹³C NMR Spectrum

The carbon NMR will show signals for all eight carbon atoms. The carbons attached to fluorine will exhibit characteristic C-F couplings.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Notes |

| Pyridyl-C2 | 155 - 160 | Singlet | Carbon attached to nitrogen and the side chain. |

| Pyridyl-C6 | 148 - 152 | Singlet | |

| Pyridyl-C4 | 135 - 140 | Singlet | |

| Pyridyl-C3 | 120 - 125 | Singlet | |

| Pyridyl-C5 | 120 - 125 | Singlet | |

| CH-OH | 65 - 75 | Triplet (due to ¹JCF) | |

| CF₂ | 115 - 125 | Triplet of quartets (due to ¹JCF and ²JCF) | |

| CF₃ | 110 - 120 | Quartet of triplets (due to ¹JCF and ²JCF) |

Experimental Protocol: NMR Spectroscopy

This protocol provides a robust methodology for acquiring high-quality NMR data. The choice of solvent and internal standard is crucial for accurate chemical shift referencing.

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a good first choice for its ability to dissolve a wide range of organic compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ can be used.

-

Instrument Parameters:

-

Spectrometer Frequency: A high-field spectrometer (≥400 MHz for ¹H) is recommended to resolve complex coupling patterns.

-

Pulse Sequences: Standard pulse sequences for ¹H, ¹³C{¹H}, and ¹⁹F{¹H} should be used.

-

Temperature: Maintain a constant temperature (e.g., 298 K) to ensure chemical shift stability.

-

-

Data Acquisition and Processing: Acquire the Free Induction Decay (FID) and process the data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Caption: Workflow for NMR data acquisition and analysis.

Conclusion

The comprehensive spectral analysis of this compound requires a multi-technique approach, with MS and multinuclear NMR providing complementary and essential structural information. This guide provides a detailed predictive framework and robust experimental protocols to aid researchers in the unambiguous characterization of this and structurally related molecules. The insights gained from such analyses are fundamental to advancing the application of fluorinated compounds in drug development and materials science.

References

-

ChemBK. (n.d.). 2,2,3,3,3-PENTAFLUORO-1-PYRIDIN-2-YL-PROPANOL. Retrieved from [Link]

Sources

safety and handling of 2,2,3,3,3-Pentafluoro-1-(pyridin-2-YL)propan-1-OL

An In-depth Technical Guide to the Safe Handling of 2,2,3,3,3-Pentafluoro-1-(pyridin-2-YL)propan-1-OL

Foreword: A Proactive Approach to Chemical Safety

This guide provides a detailed examination of the safety and handling protocols for this compound (CAS No. 17556-46-6). As a specialized research chemical, comprehensive safety data for this specific molecule is not extensively published. Therefore, this document adopts a foundational, first-principles approach to hazard assessment. By dissecting the molecule into its core structural motifs—a highly fluorinated alcohol and a pyridyl carbinol —we can extrapolate a robust safety profile based on well-characterized analogous compounds. This methodology empowers researchers not only to handle this specific compound safely but also to develop a critical thinking framework for evaluating other novel chemical entities.

Section 1: Compound Profile and Hazard Analysis

This compound is a solid organic compound featuring a pyridine ring linked to a secondary alcohol, which is flanked by a sterically demanding and powerfully electron-withdrawing pentafluoroethyl group.[1] This unique combination suggests its utility as a versatile building block in medicinal chemistry and materials science. However, these same structural features are the primary drivers of its potential hazards.

1.1. Physicochemical Properties

A summary of the known and estimated properties of the target compound and its key structural analogs is presented below.

| Property | This compound | 2,2,3,3,3-Pentafluoro-1-propanol (Analog) | 2-Pyridyl carbinol (Analog) |

| CAS Number | 17556-46-6[1] | 422-05-9[2] | 586-98-1[3] |

| Molecular Formula | C₈H₆F₅NO[1] | C₃H₃F₅O[2] | C₆H₇NO[3] |

| Molecular Weight | 227.13 g/mol [1] | 150.05 g/mol [2] | 109.13 g/mol [3] |

| Appearance | Solid | Colorless Liquid[2] | Yellowish Clear Liquid[3] |

| Melting Point | 80-82°C[1] | N/A | 5°C[3] |

| Boiling Point | Not available | 80°C @ 748 mmHg[2] | 112-113°C @ 16 mmHg[3] |

| Density | Not available | 1.505 g/mL @ 25°C[2] | 1.131 g/mL @ 25°C[3] |

1.2. Inferred Hazard Identification

-

From the 2,2,3,3,3-Pentafluoro-1-propanol Moiety: Highly fluorinated alcohols are known irritants. The strong electron-withdrawing effect of the pentafluoroethyl group increases the acidity of the hydroxyl proton, making the compound potentially corrosive to skin and eyes and irritating to the respiratory tract.[4][5][6] Safety data for 2,2,3,3,3-pentafluoro-1-propanol classifies it as a flammable liquid that is harmful if swallowed or inhaled and causes serious skin and eye irritation.[6] It is also noted to potentially cause respiratory irritation.[4][6]

-

From the 2-Pyridyl carbinol Moiety: Pyridine and its derivatives can be irritants and may carry other toxicological risks.[7] Data for 2-pyridyl carbinol indicates it is irritating to the eyes, respiratory system, and skin.[3][8]

Section 2: Mandatory Safety Protocols

A multi-layered approach combining engineering controls, personal protective equipment, and rigorous handling procedures is essential for mitigating the risks associated with this compound.

2.1. Engineering Controls

-

Primary Containment: All handling of solid this compound must be conducted within a certified chemical fume hood to prevent inhalation of airborne particulates.

-

Ventilation: The fume hood should have a verified face velocity of 80-120 feet per minute (fpm) to ensure adequate capture of any dusts.

-

Safety Equipment: A safety shower and eyewash station must be located in immediate proximity to the handling area.

2.2. Personal Protective Equipment (PPE)

The selection of PPE is critical and must be based on the inferred hazards.

| PPE Category | Specification | Rationale |

| Hand Protection | Double-gloving: Nitrile inner glove with a robust outer glove (e.g., butyl rubber or Viton™). | The fluorinated nature of the compound requires a high level of chemical resistance. Double-gloving provides protection against tears and incidental exposure during glove removal. |

| Eye Protection | Chemical safety goggles with side shields AND a full-face shield. | Due to the high likelihood of serious eye irritation or damage, both impact (goggles) and splash (face shield) protection are mandatory.[4] |

| Body Protection | Flame-retardant laboratory coat and full-length pants. | Protects skin from accidental contact and potential, though less likely, flammability hazards.[5] |

| Respiratory | Not required for standard handling in a fume hood. Use a NIOSH-approved respirator with P100 particulate filters if engineering controls fail or for large-scale transfers. | The primary engineering control (fume hood) is sufficient to prevent inhalation of dusts.[4] |

Section 3: Standard Operating Procedures (SOPs)

Adherence to a systematic workflow is paramount for ensuring safety and experimental reproducibility.

3.1. Workflow for Safe Weighing and Dispensing

The following diagram outlines the mandatory, self-validating workflow for handling the solid compound.

Caption: Safe Handling Workflow for Solid Reagents.

3.2. Storage Requirements

-

Container: Store in a tightly sealed, clearly labeled container.[4]

-

Environment: Keep in a cool, dry, and well-ventilated area.[4]

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[6] The pyridine nitrogen is basic and will react exothermically with strong acids.

3.3. Emergency Procedures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]

-

Skin Contact: Remove contaminated clothing and flush the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

-

Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, sealed container for disposal. Clean the spill area with a suitable solvent and decontaminate all equipment.[4]

Section 4: Disposal

All waste containing this compound, including contaminated gloves and weigh papers, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.

References

-

2-Pyridyl carbinol - ChemBK. (2024). Retrieved from [Link]

-

2,2,3,3,3-PENTAFLUORO-1-PYRIDIN-2-YL-PROPANOL - ChemBK. (n.d.). Retrieved from [Link]

-

Extensive use of fluorinated substances with potentially harmful effects - DTU National Food Institute. (2013). Retrieved from [Link]

-

2-pyridyl carbinol pyridine, 2-(hydroxymethyl) - The Good Scents Company. (n.d.). Retrieved from [Link]

-

Two of the fluorinated chemicals found in disposable food - Center for Environmental Health. (n.d.). Retrieved from [Link]

-

2,2,3,3,3-Pentafluoro-1-(furan-3-yl)propan-1-ol - PubChem. (n.d.). Retrieved from [Link]

-

Factsheet - Center for Environmental Health. (n.d.). Retrieved from [Link]

-

Ellis, D. A., et al. (2004). Degradation of Fluorotelomer Alcohols: A Likely Atmospheric Source of Perfluorinated Carboxylic Acids. Environmental Science & Technology, 38(12), 3316–3321. Retrieved from [Link]

-

Chemical Properties of 2,2,3,3,3-Pentafluoro-1-propanol (CAS 422-05-9) - Cheméo. (n.d.). Retrieved from [Link]

-

2,2,3,3,3-Pentafluoro-1,1-propanediol | CAS#:422-06-0 | Chemsrc. (2025). Retrieved from [Link]

-

Pyridine, alkyl derivatives: Human health tier II assessment. (2015). Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 2,2,3,3,3-ペンタフルオロ-1-プロパノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. 2,2,3,3,3-Pentafluoro-1-propanol(422-05-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. fishersci.ie [fishersci.ie]

- 6. fishersci.com [fishersci.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. 2-ピリジンメタノール 98% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 2,2,3,3,3-Pentafluoro-1-(pyridin-2-yl)propan-1-ol: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 2,2,3,3,3-pentafluoro-1-(pyridin-2-yl)propan-1-ol, a fluorinated pyridyl alcohol with significant potential in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and prospective applications.

Introduction: The Significance of Fluorinated Pyridine Scaffolds

Pyridine and its derivatives are fundamental heterocyclic compounds with a vast range of applications, particularly in the pharmaceutical industry.[1] The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties.[2][3] Strategic fluorination can enhance metabolic stability, binding affinity, lipophilicity, and bioavailability.[4] The pentafluoroethyl group, in particular, is a valuable substituent that can impart unique electronic and steric properties. The combination of a pyridine ring, a critical pharmacophore, with a pentafluoroethyl carbinol moiety in this compound creates a molecule of considerable interest for the development of novel therapeutics and functional materials.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 17556-46-6 | ChemBK[4] |

| Molecular Formula | C₈H₆F₅NO | ChemBK[4] |

| Molar Mass | 227.13 g/mol | ChemBK[4] |

| Melting Point | 80-82 °C | ChemBK[4] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, THF) | |

| Boiling Point | Not available |

Synthesis of this compound: A Proposed Synthetic Protocol

The following protocol is a hypothetical, yet scientifically sound, procedure based on analogous reactions involving Grignard reagents and aldehydes.[1][5]

Reaction Scheme

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

-

Pentafluoroethyl bromide

-

Magnesium turnings

-

Iodine (for activation)

-

Anhydrous tetrahydrofuran (THF)

-

Pyridine-2-carboxaldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

-

Preparation of Pentafluoroethylmagnesium Bromide (Grignard Reagent):

-

Under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 equivalents) to a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a small amount of anhydrous THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of pentafluoroethyl bromide (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the pentafluoroethyl bromide solution to the magnesium suspension. The reaction is initiated, which is indicated by a gentle reflux and the disappearance of the iodine color.

-

Once the reaction has started, add the remaining pentafluoroethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Pyridine-2-carboxaldehyde:

-

In a separate dry flask under an inert atmosphere, dissolve pyridine-2-carboxaldehyde (1.0 equivalent) in anhydrous THF.

-

Cool the solution of pyridine-2-carboxaldehyde to 0 °C using an ice bath.

-

Slowly add the freshly prepared pentafluoroethylmagnesium bromide solution to the cooled aldehyde solution via a cannula or dropping funnel.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

Upon completion of the reaction, cool the mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

-

Causality Behind Experimental Choices

-

Inert Atmosphere: Grignard reagents are highly reactive and sensitive to moisture and oxygen.[5] Performing the reaction under an inert atmosphere is crucial to prevent the quenching of the Grignard reagent and to ensure a high yield.

-

Anhydrous Solvents: The use of anhydrous THF is essential for the same reasons as maintaining an inert atmosphere. Water will protonate the Grignard reagent, rendering it inactive.

-

Slow Addition at Low Temperature: The reaction between the Grignard reagent and the aldehyde is exothermic. Slow addition at 0 °C helps to control the reaction temperature, minimizing the formation of side products.

-

Aqueous Ammonium Chloride Quench: A saturated solution of ammonium chloride is a mild acid that effectively quenches the reaction by protonating the alkoxide intermediate without causing degradation of the desired alcohol product.

Characterization and Spectroscopic Data

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | δ (ppm): 7.2-8.6 (m, 4H, pyridine protons), ~5.0 (m, 1H, CH-OH), ~4.0 (br s, 1H, OH) |

| ¹⁹F NMR | δ (ppm): ~ -80 (t, 3F, CF₃), ~ -120 (q, 2F, CF₂) |

| ¹³C NMR | δ (ppm): ~150-160 (pyridine C=N), ~120-140 (pyridine C-H), ~110-130 (CF₂CF₃), ~70 (CH-OH) |

| IR (cm⁻¹) | ~3300 (br, O-H stretch), ~3050 (aromatic C-H stretch), ~1600, 1470 (pyridine ring stretch), ~1100-1300 (C-F stretch) |

| Mass Spec (EI) | m/z: 227 (M⁺), fragments corresponding to the loss of H₂O, C₂F₅, and pyridine ring fragments. |

Potential Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a promising building block in drug discovery. The pyridine moiety is a well-known "privileged scaffold" found in numerous approved drugs.[8] The introduction of the pentafluoroethyl group can significantly enhance the pharmacological profile of a molecule.

Potential Therapeutic Areas

-

Oncology: Many kinase inhibitors and other anti-cancer agents incorporate pyridine rings. The lipophilic and metabolically stable nature of the pentafluoroethyl group could lead to improved cell permeability and longer half-life of potential drug candidates.[2][4]

-

Neuroscience: Fluorinated compounds often exhibit enhanced blood-brain barrier penetration. This property could be exploited in the design of novel central nervous system (CNS) active agents.[3]

-

Infectious Diseases: The pyridine nucleus is present in many antibacterial and antiviral drugs. The unique electronic properties of the fluorinated side chain could lead to novel interactions with biological targets, potentially overcoming drug resistance.

Structure-Activity Relationship (SAR) Insights

The hydroxyl group of the title compound provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships. It can be oxidized to a ketone, esterified, or used as a point of attachment for other functional groups to fine-tune the biological activity of a lead compound.

Conclusion

This compound is a fascinating molecule with considerable untapped potential. While detailed literature on this specific compound is currently limited, this guide has provided a robust, scientifically-grounded framework for its synthesis, characterization, and potential applications. The convergence of a privileged pyridine scaffold with a pentafluoroethyl carbinol moiety makes it a highly attractive building block for the next generation of pharmaceuticals and advanced materials. Further research into the synthesis and biological evaluation of this compound and its derivatives is strongly encouraged.

References

- Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., & Aceña, J. L. (2016). Next generation of fluorine-containing pharmaceuticals, compounds currently in phase II–III clinical trials of major pharmaceutical companies: new structural trends and therapeutic areas. Chemical reviews, 116(2), 422-518.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. science, 317(5846), 1881-1886.

-

ChemBK. (n.d.). 2,2,3,3,3-PENTAFLUORO-1-PYRIDIN-2-YL-PROPANOL. Retrieved from [Link]

-

NIST. (n.d.). 2,2,3,3,3-Pentafluoro-1-propanol. NIST Chemistry WebBook. Retrieved from [Link]

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Retrieved from [Link]

- Altaf, A. A., Shahzad, A., Gul, Z., Rasool, N., Badshah, A., Lal, B., & Khan, E. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11.

- Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Sharma, P. (2015). Pyridine: A versatile nucleus in medicinal chemistry. RSC advances, 5(20), 15233-15266.

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Pentafluoro-1-propanol(422-05-9) 1H NMR spectrum [chemicalbook.com]

- 7. 2,2,3,3,3-Pentafluoro-1-propanol [webbook.nist.gov]

- 8. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Fluorinated Pyridine Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into the pyridine scaffold has emerged as a transformative tool in modern medicinal chemistry. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, modulated basicity, and altered binding affinities—make fluorinated pyridine derivatives highly sought-after building blocks for novel therapeutics and agrochemicals.[1][2] This in-depth technical guide provides a comprehensive overview of the discovery and synthetic evolution of a particularly valuable subclass: fluorinated pyridine alcohols. We will explore the foundational challenges, key synthetic breakthroughs, and the diverse methodologies developed to access these critical synthons, from classical multi-step sequences to advanced chemoenzymatic strategies. This guide is designed to provide researchers and drug development professionals with the foundational knowledge and practical insights necessary to leverage these powerful molecules in their own discovery programs.

The Strategic Imperative for Fluorinated Pyridines in Drug Discovery

The pyridine ring is a ubiquitous heterocyclic motif found in a vast array of biologically active compounds.[2] Its ability to participate in hydrogen bonding and π-stacking interactions makes it a privileged scaffold in drug design. The introduction of fluorine, the most electronegative element, into this scaffold can profoundly alter a molecule's properties in several ways beneficial for drug development:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly increase a drug candidate's half-life and bioavailability.[1]

-

Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral absorption.[3]

-

Binding Affinity: The electron-withdrawing nature of fluorine can modulate the pKa of the pyridine nitrogen, altering its hydrogen bonding capabilities and potentially leading to stronger and more selective interactions with biological targets.[4]

-

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be crucial for optimal binding to a target protein.